17-beta-Estradiol-13C2 17-beta-Estradiol-13C2 Isotope labelled 17β-Estradiol, which is the major estrogen secreted by the premenopausal ovary.
Isotope labelled derivative of Estradiol. Estradiol​ is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.
Brand Name: Vulcanchem
CAS No.: 82938-05-4
VCID: VC0196599
InChI:
SMILES:
Molecular Formula: C18H24O2
Molecular Weight: 274.37

17-beta-Estradiol-13C2

CAS No.: 82938-05-4

Cat. No.: VC0196599

Molecular Formula: C18H24O2

Molecular Weight: 274.37

Purity: > 95%

* For research use only. Not for human or veterinary use.

17-beta-Estradiol-13C2 - 82938-05-4

CAS No. 82938-05-4
Molecular Formula C18H24O2
Molecular Weight 274.37
Appearance White Solid

Chemical Properties and Structure

Basic Chemical Information

The following table summarizes the key chemical properties of 17-beta-Estradiol-13C2:

PropertyValue
Common Name17-beta-Estradiol-13C2
CAS Number82938-05-4
Molecular FormulaC18H24O2 (with two 13C atoms)
Molecular Weight274.367 g/mol
Density1.2±0.1 g/cm³
Exact Mass274.184326
Index of Refraction1.599

The compound features a tetracyclic structure characteristic of steroid hormones, with hydroxyl groups at positions 3 and 17, and the two 13C atoms integrated at positions 3 and 4 in the A-ring .

Nomenclature and Synonyms

17-beta-Estradiol-13C2 is known by several systematic and common names in scientific literature:

  • (3,4-13C2)-1,3,5(10)-Estratriene-3,17β-diol

  • (17β)-(3,4-13C)Estra-1,3,5(10)-triene-3,17-diol

  • Estra-1,3,5(10)-triene-3,17-diol-3,4-13C, (17β)-

These nomenclature variations reflect different systematic approaches to describing the position of the 13C atoms within the molecular structure.

Synthesis Methods

The preparation of 17-beta-Estradiol-13C2 involves specialized synthetic procedures that incorporate 13C-labeled precursors into the steroid framework. The synthesis typically follows established organic chemistry protocols with modifications to accommodate the isotopically labeled starting materials.

Synthetic Pathway

One documented synthesis method involves the following key steps:

  • Preparation of A-ring enollactones derived from 3-oxo-4-estren-17 beta-yl benzoate

  • Condensation with [1,2-13C2]acetyl chloride to yield intermediate compounds

  • Cyclization of the acetyl enollactone in acetic acid to form [3,4-13C2] 3-oxo-4-estren-17beta-yl benzoate

  • Aromatization and hydrolysis to produce the final [3,4-13C2] estradiol-17 beta

This multi-step process ensures the specific incorporation of 13C atoms at positions 3 and 4 in the estradiol structure, resulting in a precisely labeled molecule that maintains the stereochemical configuration of natural estradiol.

An alternative synthetic route involves cyclization of the labeled intermediate with base to afford [3,4-13C2]-oxo-4-estren-17 beta-ol directly, which can then be oxidized and aromatized to yield [3,4-13C2] estrone, another important estrogen that can be converted to estradiol .

Applications in Research and Medicine

The unique properties of 17-beta-Estradiol-13C2 make it valuable for various scientific and medical applications, particularly in analytical chemistry, pharmacokinetics, and diagnostic imaging.

Analytical and Quantitative Applications

As an isotopically labeled compound, 17-beta-Estradiol-13C2 serves as:

  • An internal standard for quantitative analysis of estradiol in biological samples

  • A tracer for metabolic studies to elucidate estradiol metabolism pathways

  • A reference standard for analytical method development and validation

The distinct mass signature provided by the 13C atoms enables precise detection and quantification using mass spectrometry techniques, even in complex biological matrices where conventional estradiol may be difficult to distinguish from endogenous sources.

Comparison with Conventional Estradiol

Understanding the differences and similarities between 17-beta-Estradiol-13C2 and conventional estradiol provides important context for researchers working with these compounds.

Structural Comparison

Property17-beta-Estradiol-13C2Conventional Estradiol
CAS Number82938-05-450-28-2
Molecular Weight274.367 g/mol272.38 g/mol
Molecular FormulaC18H24O2 (with two 13C atoms)C18H24O2 (all 12C)
Isotopic CompositionContains two 13C atoms at positions 3 and 4Contains only natural abundance isotopes

The slight difference in molecular weight (approximately 2 atomic mass units) results from the substitution of two 12C atoms with 13C atoms .

Functional Differences

From a biological perspective, 17-beta-Estradiol-13C2 exhibits virtually identical functional properties to conventional estradiol:

  • Same binding affinity for estrogen receptors

  • Equivalent hormonal activities

  • Similar pharmacokinetic properties, excluding mass spectrometric detection characteristics

  • Identical therapeutic applications and physiological effects

The primary difference lies in analytical detection methods, where the isotopic labeling provides distinct advantages for quantitative analysis and metabolic tracking.

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